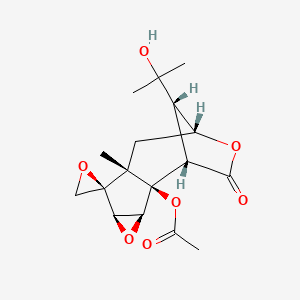
6-O-Acetylcoriatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Acetylcoriatin is a chemical compound belonging to the class of natural products known as flavonoids. It is characterized by its complex molecular structure, which includes a spirocyclic framework and multiple oxygen-containing functional groups. The compound is derived from certain plant extracts and has shown potential in various scientific and medical applications.
Métodos De Preparación
The preparation of 6-O-Acetylcoriatin is not extensively documented, but it is generally obtained through the extraction and purification of plant materials. One common method involves isolating the compound from flavonoid-rich plants, followed by a series of chromatographic techniques to purify it. Industrial production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
Análisis De Reacciones Químicas
6-O-Acetylcoriatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent compound, coriatin.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and stability of spirocyclic flavonoids.
Biology: The compound has shown potential in modulating biological pathways and has been investigated for its antioxidant properties.
Medicine: Preliminary studies suggest that 6-O-Acetylcoriatin may have therapeutic effects in the treatment of cardiovascular diseases, diabetes, and cancer.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-O-Acetylcoriatin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
6-O-Acetylcoriatin can be compared with other flavonoids such as quercetin, kaempferol, and rutin. While these compounds share a similar flavonoid backbone, this compound is unique due to its spirocyclic structure and acetyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities.
Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Propiedades
Fórmula molecular |
C17H22O7 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5R,6R,7R,9R,12S)-12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3/t8-,9-,10-,11-,12+,15+,16-,17+/m1/s1 |
Clave InChI |
RCDCUCSJAPPGHK-ZCYZFREISA-N |
SMILES isomérico |
CC(=O)O[C@]12[C@@H]3[C@@H]([C@@H](C[C@]1([C@@]4(CO4)[C@H]5[C@@H]2O5)C)OC3=O)C(C)(C)O |
SMILES canónico |
CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















